molecular formula C20H19N3O4S B2842085 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956437-04-0

3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2842085
CAS No.: 956437-04-0
M. Wt: 397.45
InChI Key: JTQVSGLQXKBHFJ-UHFFFAOYSA-N
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Description

3-[3-(Morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS# 956437-04-0) is a high-purity chemical compound offered for research and development purposes. This derivative features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The molecular structure integrates a morpholinosulfonyl group and a phenyl substitution, which are common in the design of bioactive molecules aimed at modulating various enzymatic targets . Pyrazole analogs are extensively investigated for their wide spectrum of biological activities, including serving as cytotoxic and cytoprotective agents, anti-inflammatory compounds, and antidepressants . The presence of the pyrazole nucleus in established drugs such as the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant underscores the therapeutic relevance of this chemical class . Researchers value this specific carbaldehyde derivative as a key synthetic intermediate for constructing more complex molecular architectures, particularly in the synthesis of potential kinase inhibitors or agents targeting central nervous system disorders . The aldehyde functional group provides a versatile handle for further chemical modification via condensation reactions, facilitating the exploration of structure-activity relationships (SAR) . The compound is supplied for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-15-17-14-23(18-6-2-1-3-7-18)21-20(17)16-5-4-8-19(13-16)28(25,26)22-9-11-27-12-10-22/h1-8,13-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQVSGLQXKBHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Morpholine Addition: The morpholine ring is added through a nucleophilic substitution reaction.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-carboxylic acid.

    Reduction: 3-(3-Morpholin-4-ylsulfonylphenyl)-1-phenylpyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Compounds containing the pyrazole moiety have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer : Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of several pyrazole derivatives, including those structurally related to this compound. The results indicated substantial growth inhibition in MCF-7 cells with IC50 values as low as 0.39 µM .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives. The results showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting their utility in developing anti-inflammatory drugs .

Comparative Analysis of Pyrazole Derivatives

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AAnticancer0.39
Compound BStructure BAnti-inflammatory12.5
This compoundStructure CAnticancer, Anti-inflammatoryTBD

Mechanism of Action

The mechanism of action of 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and morpholine groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde with structurally related pyrazole-4-carbaldehyde derivatives, focusing on substituent effects, synthetic routes, biological activities, and physicochemical properties.

Compound Name Substituent at 3-Position Key Properties/Activities Synthesis Method (Reference) Evidence ID
This compound 3-(Morpholine-4-sulfonyl)phenyl Hypothesized enhanced solubility (due to sulfonyl group) and potential biological activity modulation. Steric bulk may affect binding affinity. Likely via Vilsmeier–Haack formylation or Claisen-Schmidt reaction with sulfonation steps.
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1) 4-Nitrophenyl Precursor for antimicrobial thiazole derivatives. Nitro group enhances electrophilicity, aiding in cyclization reactions (e.g., with thiosemicarbazide) . Claisen-Schmidt condensation .
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (2) 4-Methoxyphenyl Crystallographically characterized; electron-donating methoxy group may reduce reactivity compared to nitro/sulfonyl groups. Demonstrated antiviral potential . Vilsmeier–Haack reaction .
3-(Coumarin-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 3w, 5m) Coumarin-based substituents Varied bioactivity: 5m showed antiproliferative effects (HeLa, MCF7, A549 cells). Coumarin moieties confer fluorescence but limited solubility . Multi-step cyclization and formylation .
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 1–4) 4-Fluorophenyl Structural confirmation via crystallography. Fluorine’s electronegativity may enhance metabolic stability and binding interactions . Condensation and cyclization .
3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (3) Benzofuran-2-yl Intermediate for vasodilator synthesis. Benzofuran’s aromaticity may influence π-π stacking in biological targets . Vilsmeier–Haack reaction .

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (e.g., NO₂, SO₂-morpholine): Nitro and sulfonyl groups increase electrophilicity, facilitating nucleophilic additions (e.g., reductions with NaBH4 ) or cyclizations (e.g., thiazole formation ). The morpholine-sulfonyl group’s polar nature may improve water solubility compared to nitro or methoxy analogs . Electron-Donating Groups (e.g., OCH₃): Methoxy derivatives exhibit reduced reactivity in electrophilic substitutions but may enhance membrane permeability due to lipophilicity . Bulkier Substituents (e.g., coumarin, benzofuran): These moieties often confer fluorescence or antiproliferative activity but may reduce solubility .

Biological Activity Trends: Coumarin-pyrazole hybrids (e.g., 5m) demonstrate significant anticancer activity, attributed to intercalation or enzyme inhibition . Fluorophenyl derivatives are structurally validated but require further biological profiling .

Synthetic Accessibility :

  • The morpholine-sulfonyl group may require post-formylation sulfonation or direct incorporation via a sulfonamide coupling step, contrasting with simpler substituents like methoxy or nitro groups, which are introduced during initial condensation .

Physicochemical Properties :

  • Predicted solubility for the morpholine-sulfonyl derivative is higher than that of methoxy (logP ~2.8) or nitro analogs, based on similar sulfonamide-containing compounds .
  • Melting points and crystallinity may vary due to the morpholine ring’s conformational flexibility compared to rigid coumarin or benzofuran systems .

Biological Activity

3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as NS-05807, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 956437-04-0
  • Purity : Estimated >95% .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The specific compound NS-05807 has been evaluated for its efficacy against various pathogens. Notably:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain pyrazole derivatives demonstrate MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

Anticancer Activity

The anticancer potential of NS-05807 has been explored in various studies:

  • Cell Line Studies : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, one derivative showed an IC50 value of 0.39 µM against NCI-H460 cells .
  • Mechanisms : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, including CDK inhibition and modulation of apoptosis-related proteins .

Case Studies and Research Findings

Several studies have reported on the biological activities of pyrazole derivatives, including NS-05807:

  • Antimicrobial Evaluation :
    • A study evaluated five pyrazole derivatives, including NS-05807, for their antimicrobial efficacy. The results indicated strong activity against both Gram-positive and Gram-negative bacteria with significant inhibition zones observed during agar diffusion tests .
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on human fibroblast cell lines revealed that NS-05807 exhibited low cytotoxicity while maintaining high antibacterial effectiveness, suggesting a favorable therapeutic index .
  • Synergistic Effects :
    • Research has indicated that combining NS-05807 with conventional antibiotics may enhance the overall antimicrobial efficacy, particularly against resistant strains of bacteria .

Comparative Table of Biological Activities

Activity TypeCompoundMIC (µg/mL)IC50 (µM)Target Pathogen/Cancer Cell Line
AntimicrobialNS-058070.22-Staphylococcus aureus
AnticancerNS-05807-0.39NCI-H460 (lung cancer)
CytotoxicityNS-05807->10Human fibroblasts

Q & A

Q. What are the established synthetic routes for 3-[3-(morpholine-4-sulfonyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the pyrazole core via condensation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at position 4 of the pyrazole ring .
  • Step 2 : Functionalization of the phenyl ring at position 3 with morpholine-4-sulfonyl groups using sulfonation reagents (e.g., chlorosulfonic acid) followed by nucleophilic substitution with morpholine .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, such as over-sulfonation or aldehyde oxidation.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : The aldehyde proton at position 4 appears as a singlet near δ 10.0 ppm in 1H^1H-NMR. The morpholine-sulfonyl group can be identified via 13C^{13}C-NMR signals for sulfonyl (δ ~110-120 ppm) and morpholine carbons (δ ~45-70 ppm) .
  • X-ray Crystallography : Resolve bond lengths and angles, particularly the planarity of the pyrazole ring and the orientation of the sulfonyl-morpholine substituent .

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : Screen against kinases or phosphatases using fluorescence-based assays, leveraging the aldehyde group’s potential as a reactive site .

Advanced Research Questions

Q. How can synthetic yields be improved for the sulfonation step in the presence of the aldehyde group?

  • Methodology :
    • Use protective groups (e.g., acetal protection for the aldehyde) during sulfonation to prevent side reactions .
    • Employ low-temperature sulfonation (-10°C to 0°C) to control reaction kinetics .
  • Data Analysis : Monitor reaction progress via TLC or HPLC to identify intermediate stability issues .

Q. How should researchers address contradictions in biological activity data across structurally similar pyrazole derivatives?

  • Case Study : If anti-inflammatory activity varies between derivatives, perform:
    • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing sulfonyl vs. electron-donating methoxy groups) .
    • Computational Modeling : Use docking studies to assess binding affinity differences to target proteins (e.g., COX-2) .
  • Validation : Validate hypotheses with in vitro assays (e.g., COX-2 inhibition ELISA) .

Q. What strategies are effective for modifying the morpholine-sulfonyl group to enhance pharmacokinetic properties?

  • Approaches :
    • Replace morpholine with piperazine or thiomorpholine to alter lipophilicity and solubility .
    • Introduce fluorine atoms to the phenyl ring to improve metabolic stability .
  • Analytical Tools : Use logP measurements and PAMPA assays to evaluate permeability changes .

Methodological Recommendations

  • Synthetic Optimization : Use DOE (Design of Experiments) to optimize reaction parameters for scalability .
  • Bioassay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple cell lines .
  • Data Reproducibility : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) .

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